molecular formula C8H9Cl2N5 B095082 3,4-Dichlorophenylbiguanide CAS No. 15233-34-8

3,4-Dichlorophenylbiguanide

Cat. No.: B095082
CAS No.: 15233-34-8
M. Wt: 246.09 g/mol
InChI Key: ZJAWVBLMRPEUPW-UHFFFAOYSA-N
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Description

3,4-Dichlorophenylbiguanide: is a chemical compound with the molecular formula C8H9Cl2N5 . It is a derivative of biguanide, characterized by the presence of two chlorine atoms attached to the phenyl ring at the 3 and 4 positions. This compound is known for its applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichlorophenylbiguanide typically involves the reaction of 3,4-dichloroaniline with cyanoguanidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the biguanide structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is often subjected to purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorophenylbiguanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3,4-Dichlorophenylbiguanide has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3,4-Dichlorophenylbiguanide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may affect mitochondrial function and energy metabolism.

Comparison with Similar Compounds

    Chlorproguanil: A related compound with similar structural features.

    Metformin: Another biguanide derivative with well-known antidiabetic properties.

    Phenformin: A biguanide used in the past for diabetes treatment.

Uniqueness: 3,4-Dichlorophenylbiguanide is unique due to the presence of two chlorine atoms on the phenyl ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(diaminomethylidene)-2-(3,4-dichlorophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N5/c9-5-2-1-4(3-6(5)10)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAWVBLMRPEUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165000
Record name 3,4-Dichlorophenylbiguanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15233-34-8
Record name 3,4-Dichlorophenylbiguanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015233348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichlorophenylbiguanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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